molecular formula C15H18N4O2S B2583344 (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034227-65-9

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2583344
CAS No.: 2034227-65-9
M. Wt: 318.4
InChI Key: BNUBKDVFNQSVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4 g/mol This compound features a thiazole ring substituted with dimethyl groups and a piperidine ring linked to a pyrazine moiety via an oxy bridge

Preparation Methods

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves multiple steps, typically starting with the formation of the thiazole ring. One common method involves the reaction of 2,4-dimethylthiazole with a suitable piperidine derivative under controlled conditions. The pyrazine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the pyrazine ring, forming the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.

Scientific Research Applications

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.

    Pyrazine derivatives: These compounds are known for their antimicrobial and anticancer activities.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUBKDVFNQSVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.